molecular formula C6H5FN2O2 B3011297 2-Amino-3-fluoroisonicotinic acid CAS No. 1256809-45-6

2-Amino-3-fluoroisonicotinic acid

Cat. No.: B3011297
CAS No.: 1256809-45-6
M. Wt: 156.116
InChI Key: XDBMKSULKQLTEQ-UHFFFAOYSA-N
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Description

2-Amino-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and an amino group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro- or nitroso-isonicotinic acid derivatives.

    Reduction: Amino or hydrazine derivatives.

    Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-fluoroisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoroisonicotinic acid
  • 2-Amino-4-fluoroisonicotinic acid
  • 2-Amino-6-fluoroisonicotinic acid

Uniqueness

2-Amino-3-fluoroisonicotinic acid is unique due to the specific positioning of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-3-fluoropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMKSULKQLTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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